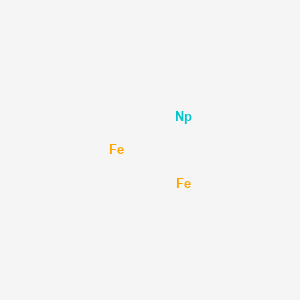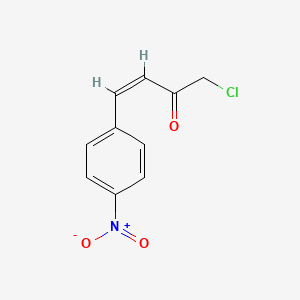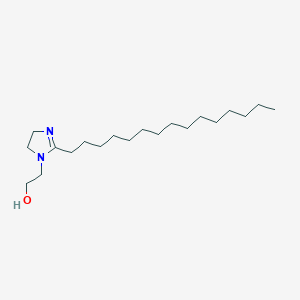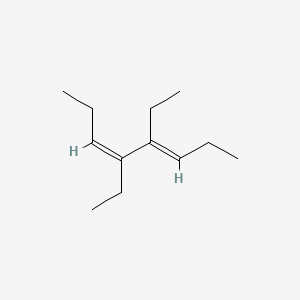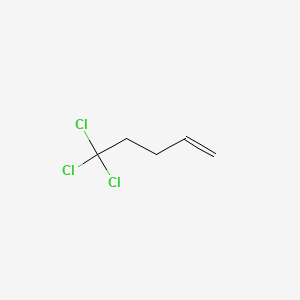
5,5,5-Trichloropent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trichloropent-1-ene is an organic compound characterized by the presence of three chlorine atoms attached to the first carbon of a pentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloropent-1-ene typically involves the chlorination of pent-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques can further enhance the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trichloropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Formation of various substituted pentenes.
Addition: Formation of saturated hydrocarbons.
Oxidation: Formation of chlorinated alcohols or ketones.
Aplicaciones Científicas De Investigación
5,5,5-Trichloropent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5,5-Trichloropent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the conditions under which it is applied.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trichloropent-3-en-2-one: Another chlorinated pentene derivative with different reactivity and applications.
5-Chloropent-1-ene: A less chlorinated analog with distinct chemical properties.
Uniqueness
5,5,5-Trichloropent-1-ene is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and potential applications. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.
Propiedades
Número CAS |
20564-91-4 |
|---|---|
Fórmula molecular |
C5H7Cl3 |
Peso molecular |
173.46 g/mol |
Nombre IUPAC |
5,5,5-trichloropent-1-ene |
InChI |
InChI=1S/C5H7Cl3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |
Clave InChI |
ZAUNUPBCKMPOKC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

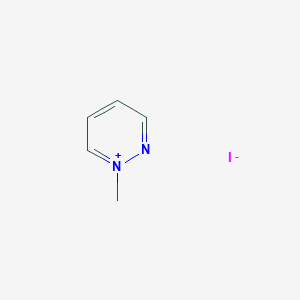

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
